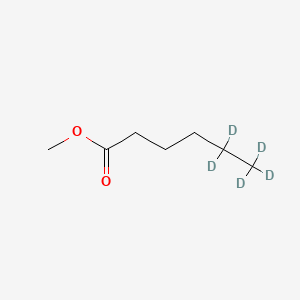
Methyl hexanoate-5,5,6,6,6-D5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl hexanoate-5,5,6,6,6-D5 is a deuterium-labeled compound, which means that certain hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This compound is a derivative of methyl hexanoate, a fatty acid methyl ester of hexanoic acid. This compound is used primarily in scientific research as a stable isotope-labeled standard for various analytical applications.
準備方法
Synthetic Routes and Reaction Conditions
Methyl hexanoate-5,5,6,6,6-D5 can be synthesized by esterification of hexanoic acid with deuterated methanol (CD3OD). The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The deuterated methanol and hexanoic acid are combined in a reactor, and the mixture is heated under reflux with a strong acid catalyst. The resulting ester is then purified through distillation or other separation techniques to obtain the final product with high isotopic purity.
化学反応の分析
Types of Reactions
Methyl hexanoate-5,5,6,6,6-D5 undergoes various chemical reactions typical of esters, including:
Hydrolysis: The ester can be hydrolyzed to produce hexanoic acid and deuterated methanol.
Reduction: Reduction of the ester can yield the corresponding alcohol, hexanol.
Transesterification: The ester can undergo transesterification with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid with various alcohols.
Major Products Formed
Hydrolysis: Hexanoic acid and deuterated methanol.
Reduction: Hexanol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Methyl hexanoate-5,5,6,6,6-D5 is widely used in scientific research for the following applications:
Analytical Chemistry: As a stable isotope-labeled standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biological Studies: To trace metabolic pathways and study the metabolism of fatty acids.
Environmental Science: To investigate the fate and transport of organic compounds in the environment.
Pharmaceutical Research: To study drug metabolism and pharmacokinetics.
作用機序
The mechanism of action of methyl hexanoate-5,5,6,6,6-D5 is primarily related to its use as a tracer in analytical and biological studies. The deuterium atoms in the molecule provide a distinct isotopic signature that can be detected using mass spectrometry or NMR spectroscopy. This allows researchers to track the compound’s distribution, metabolism, and transformation in various systems.
類似化合物との比較
Methyl hexanoate-5,5,6,6,6-D5 is unique due to its deuterium labeling, which distinguishes it from other similar esters such as:
Methyl hexanoate: The non-deuterated version of the compound.
Ethyl hexanoate: An ester with a similar structure but with an ethyl group instead of a methyl group.
Propyl hexanoate: An ester with a propyl group instead of a methyl group.
The deuterium labeling in this compound provides enhanced stability and a unique isotopic signature, making it particularly valuable for analytical and research applications.
特性
分子式 |
C7H14O2 |
|---|---|
分子量 |
135.22 g/mol |
IUPAC名 |
methyl 5,5,6,6,6-pentadeuteriohexanoate |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3/i1D3,3D2 |
InChIキー |
NUKZAGXMHTUAFE-WNWXXORZSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCC(=O)OC |
正規SMILES |
CCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




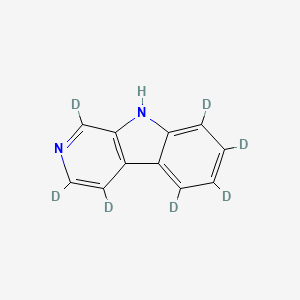
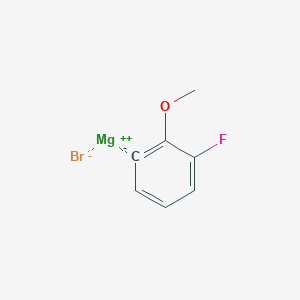
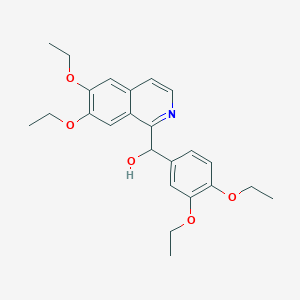
![1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone](/img/structure/B13445104.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol](/img/structure/B13445111.png)
![2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13445112.png)
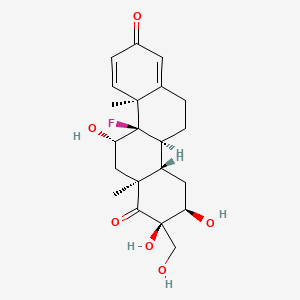

![(6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13445136.png)
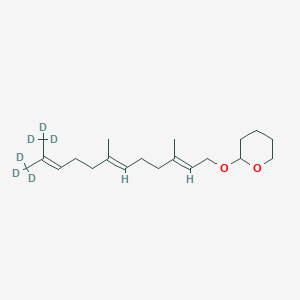
![6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide](/img/structure/B13445147.png)
![[(2~{S},3~{R})-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate](/img/structure/B13445150.png)
